N-(4-chloro-2-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanylacetamide moiety. Its core structure includes a 1-ethyl-3-methyl-6-[(4-methylphenyl)methyl] substitution on the pyrazolo-pyrimidine ring, coupled with an N-(4-chloro-2-fluorophenyl)acetamide group. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic properties and target binding.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-19-10-9-17(25)11-18(19)26/h5-11H,4,12-13H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGMTHOLMPDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a chloro-fluoro phenyl moiety, a pyrazolo-pyrimidine core, and a sulfanyl group.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes such as ADAMTS7, which plays a role in vascular smooth muscle cell migration and is implicated in atherogenesis .
- Cell Growth Inhibition : The compound demonstrates selective inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent .
- AMPK Activation : Some derivatives have been identified as activators of AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and may influence cancer cell metabolism .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study 1 | Inhibition of ADAMTS7 | <100 nM | ADAMTS7 |
| Study 2 | Anticancer activity | Varies | Multiple cancer cell lines |
| Study 3 | AMPK activation | Not specified | AMPK |
Case Study 1: Inhibition of Atherogenesis
A study investigated the role of this compound in reducing vascular smooth muscle cell migration. The results indicated that the compound significantly reduced migration in vitro, suggesting its potential use in treating cardiovascular diseases associated with atherosclerosis .
Case Study 2: Anticancer Properties
Another investigation focused on the compound's effect on breast cancer cell lines. The study found that it selectively inhibited cell growth, with an IC50 value indicating potent activity against specific cancer types. This positions the compound as a candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Compound A ():
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Key Differences :
- Benzyl Substituent : 4-Fluorobenzyl (Compound A) vs. 4-methylphenylmethyl (Target).
- Acetamide Group : 4-Methoxyphenyl (Compound A) vs. 4-chloro-2-fluorophenyl (Target).
- The 4-methoxyphenyl group in Compound A introduces electron-donating effects, contrasting with the electron-withdrawing chloro and fluoro substituents in the target compound .
Compound B ():
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide
- Key Differences :
- Core Structure : Pyrazolo[3,4-b]pyridine (Compound B) vs. pyrazolo[4,3-d]pyrimidine (Target).
- Substituents : 4-Fluorophenylacetamide (Compound B) vs. 4-chloro-2-fluorophenylacetamide (Target).
- The 4-fluorophenyl group in Compound B may offer different metabolic stability compared to the target’s dihalogenated phenyl group .
Compound C (): 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences: Core Structure: Thieno[3,2-d]pyrimidine (Compound C) vs. pyrazolo-pyrimidine (Target). Substituents: 2-(Trifluoromethyl)phenyl (Compound C) vs. 4-chloro-2-fluorophenyl (Target).
- The trifluoromethyl group in Compound C enhances electronegativity and metabolic resistance .
Substituent Analysis
Bioactivity and Metabolic Considerations
- Kinase Inhibition : The pyrazolo-pyrimidine scaffold is associated with kinase targets (e.g., JAK2, EGFR). The 4-chloro-2-fluorophenyl group may enhance selectivity over analogs with simpler substituents.
- Metabolic Stability : The dihalogenated phenyl group in the target compound likely improves resistance to CYP450-mediated oxidation compared to Compound A’s methoxy group .
- Solubility: The 4-methylphenylmethyl substituent may reduce aqueous solubility relative to Compound C’s thieno-pyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
